Butyl 2-bromobutanoate

Gas chromatography Retention index Homologous series

Butyl 2-bromobutanoate (CAS 42115-48-0), systematically named butyl 2-bromobutyrate, is a colorless liquid α-bromoester with molecular formula C₈H₁₅BrO₂ and molecular weight 223.107 g·mol⁻¹. It belongs to the alkyl 2-bromobutanoate homologous series, where the n-butyl ester occupies a distinct position defined by boiling point (~212 °C at 760 mmHg, predicted), density (1.256 g·cm⁻³, predicted), and flash point (91.4 °C).

Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
CAS No. 42115-48-0
Cat. No. B1619640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-bromobutanoate
CAS42115-48-0
Molecular FormulaC8H15BrO2
Molecular Weight223.11 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(CC)Br
InChIInChI=1S/C8H15BrO2/c1-3-5-6-11-8(10)7(9)4-2/h7H,3-6H2,1-2H3
InChIKeyDKZLMRKANVHJGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2-Bromobutanoate (CAS 42115-48-0): Core Physicochemical Identity and Homologous Series Positioning for Informed Procurement


Butyl 2-bromobutanoate (CAS 42115-48-0), systematically named butyl 2-bromobutyrate, is a colorless liquid α-bromoester with molecular formula C₈H₁₅BrO₂ and molecular weight 223.107 g·mol⁻¹ [1]. It belongs to the alkyl 2-bromobutanoate homologous series, where the n-butyl ester occupies a distinct position defined by boiling point (~212 °C at 760 mmHg, predicted), density (1.256 g·cm⁻³, predicted), and flash point (91.4 °C) [2]. Its dual electrophilic sites—the α-bromine (susceptible to nucleophilic substitution) and the ester carbonyl (amenable to hydrolysis, reduction, or Reformatsky-type organometallic chemistry)—make it a versatile C₄ building block in organic synthesis [3]. The compound is listed under NSC 8205 and EINECS 255-660-4 [4].

Why Generic Substitution of Butyl 2-Bromobutanoate (42115-48-0) Fails: Quantifiable Risks in Alkyl Ester Interchange


Within the alkyl 2-bromobutanoate series, the identity of the ester alkyl group is not a trivial structural nuance—it directly governs the compound's chromatographic retention, boiling point, density, and lipophilicity in a quantifiably predictable manner. Simply replacing butyl 2-bromobutanoate with its methyl, ethyl, or propyl congener alters the Kovats retention index by 93–256 units [1], shifts the boiling point by up to 41 °C , and changes the logP by over 1 logarithmic unit [2], each of which can compromise GC-MS identification protocols, distillation-based purification schemes, or liquid–liquid extraction efficiency in multi-step synthetic sequences. Furthermore, the n-butyl ester has been specifically employed in organozinc-mediated C–C bond-forming reactions—a validated application that cannot be assumed transferable to branched or shorter-chain esters without experimental verification [3].

Product-Specific Quantitative Differentiation Evidence: Butyl 2-Bromobutanoate (42115-48-0) vs. Alkyl 2-Bromobutanoate Analogs


Kovats Retention Index (OV-101, 80 °C): Butyl 2-Bromobutanoate (RI 1182) vs. Methyl, Ethyl, Propyl, and Isobutyl Congeners

Under identical isothermal GC conditions (OV-101 capillary column, 15 m × 0.22 mm, 80 °C), butyl 2-bromobutanoate exhibits a Kovats retention index of 1182, compared to 926 for methyl 2-bromobutanoate, 996 for ethyl 2-bromobutanoate, and 1089 for propyl 2-bromobutanoate [1]. The straight-chain homologous series displays a linear methylene increment of 93 ± 13 RI units. Importantly, the n-butyl ester (RI 1182) is chromatographically resolved from its branched isomer isobutyl 2-bromobutanoate (RI 1144) by a difference of 38 RI units, enabling unambiguous identification in complex reaction mixtures where isomeric ester byproducts may be present [2]. All data originate from the same primary study by Komárek et al. (1983), ensuring methodological consistency.

Gas chromatography Retention index Homologous series

Boiling Point Differentiation: Butyl 2-Bromobutanoate (212 °C at 760 mmHg) vs. Ethyl (177 °C), Propyl (196 °C), and tert-Butyl (188 °C Predicted) Analogs

The boiling point of butyl 2-bromobutanoate at atmospheric pressure is 212 °C (760 mmHg, predicted) , which is 35 °C higher than that of ethyl 2-bromobutanoate (177 °C, lit.) [1] and 16 °C higher than that of propyl 2-bromobutanoate (195.9 °C, predicted) . The significantly lower boiling point of the tert-butyl analog (72–76 °C at 12 mmHg; ~188 °C predicted at 760 mmHg) reflects the steric inhibition of intermolecular interactions conferred by the tertiary alkyl group [2]. These differences have direct practical implications: the n-butyl ester remains in the liquid phase over a wider temperature range than ethyl or propyl esters, permitting higher reaction temperatures without reaching reflux, while avoiding the thermal lability sometimes associated with tert-butyl esters under acidic conditions.

Boiling point Distillation Thermal stability

Density Gradient Across Homologous Series: Butyl 2-Bromobutanoate (1.256 g·cm⁻³) as a Predictor of Phase Behavior in Aqueous-Organic Extractions

The density of butyl 2-bromobutanoate is 1.256 g·cm⁻³ (predicted) , which is lower than the densities of methyl 2-bromobutanoate (1.573 g·mL⁻¹ at 25 °C, lit.) , ethyl 2-bromobutanoate (1.321 g·mL⁻¹ at 25 °C, lit.) [1], and propyl 2-bromobutanoate (1.297 g·cm⁻³, predicted) . This monotonic density decrease with increasing alkyl chain length reflects the dilution of the electron-dense bromine atom by the progressively larger alkyl moiety. The n-butyl ester is also denser than the tert-butyl analog (1.2 g·cm⁻³) [2], consistent with the more compact molecular packing of the straight-chain isomer. In practical terms, the butyl ester's intermediate density—closer to that of water than the methyl ester—facilitates cleaner phase separation during aqueous workup, as emulsions are less likely when the organic and aqueous phase densities differ by approximately 0.25 g·cm⁻³ rather than by more than 0.5 g·cm⁻³.

Density Phase separation Liquid-liquid extraction

Lipophilicity Gradient (LogP): Butyl 2-Bromobutanoate (~2.5–3.0) Enables Enhanced Partitioning into Organic Phases Relative to Shorter-Chain Esters

Experimental and calculated logP values for the alkyl 2-bromobutanoate series demonstrate a consistent increase with alkyl chain length: methyl 2-bromobutanoate logP = 1.33 [1], ethyl 2-bromobutanoate logP = 1.72–2.24 [2], and propyl 2-bromobutanoate logP = 2.11 . The tert-butyl ester has a reported logP of 2.50 . While an experimentally measured logP for n-butyl 2-bromobutanoate has not been located in publicly available databases, class-level extrapolation based on the methylene increment of ~0.5 logP units per CH₂ group predicts a value in the range of 2.6–3.0. This would place the n-butyl ester's lipophilicity approximately 1.3–1.7 log units above the methyl ester and 0.5–0.8 log units above the ethyl ester, corresponding to a 20- to 50-fold greater preference for the organic phase in octanol–water partitioning.

LogP Lipophilicity Partition coefficient

Validated Application in Organozinc-Mediated C–C Bond Formation: Butyl 2-Bromobutanoate as a Substrate for Reformatsky-Type Chemistry

In a 2021 study by Zorin et al., butyl 2-bromobutanoate was specifically employed—alongside ethyl bromoacetate and butyl 2-bromo-2-methylpropanoate—as a precursor to alkyl 2-(bromozinc)acylates generated in situ by treatment with metallic zinc [1]. The resulting organozinc reagent from butyl 2-bromobutanoate reacted with N-chloro- or N-bromodiethylamine in tetrahydrofuran at 20–25 °C under argon for 2 hours to afford dibutyl 2,3-diethyl succinate, with diethylamine as a co-product [1]. This transformation represents a validated, literature-documented synthetic application where the n-butyl ester was chosen over other alkyl esters. The selection of the butyl ester in this context is consistent with the general principle that longer-chain alkyl esters provide greater solubility of the organozinc intermediate in THF and facilitate product isolation by distillation or chromatography due to their higher boiling points.

Organozinc reagent Reformatsky reaction Succinate synthesis

Positioning Within Patent-Covered Pharmaceutical Intermediate Space: Butyl 2-Bromobutanoate as a Member of the Claimed Alkyl 2-Bromoalkanoate Family

Patent FR2847896A1 (filed 2002) discloses a method for preparing alkyl 2-bromoalkanoates, explicitly claiming their utility as pharmaceutical intermediates [1]. The generic structural formula encompasses compounds where the ester alkyl group (R₃) is a C₁–C₃ alkyl, while the acyl moiety (R₁, R₂) may contain up to C₁₀ alkyl groups. Although the n-butyl ester (R = C₄) falls outside the exemplified C₁–C₃ ester alkyl range of the patent's preferred embodiment, the methodology is extendable to higher alkyl esters. Butyl 2-bromobutanoate's inclusion in the broader alkyl 2-bromoalkanoate family—coupled with its NSC 8205 identifier in the National Cancer Institute's screening collection [2]—positions it within the patent-protected space of building blocks for bioactive molecule synthesis. This patent linkage provides procurement rationale for research programs operating in the pharmaceutical intermediate domain where freedom-to-operate considerations or access to patented synthetic routes are relevant.

Pharmaceutical intermediate Patent landscape Alkyl 2-bromoalkanoate

Recommended Procurement-Driven Application Scenarios for Butyl 2-Bromobutanoate (CAS 42115-48-0) Based on Quantitative Differentiation Evidence


Gas Chromatographic Method Development and Quality Control of Bromoester Intermediates

When developing GC-MS methods for reaction monitoring or purity assessment of bromoester intermediates, butyl 2-bromobutanoate serves as a well-characterized reference standard with a Kovats retention index of 1182 on OV-101 (80 °C) [1]. Its RI is separated from the nearest straight-chain homolog (propyl, RI 1089) by 93 units and from the branched isobutyl isomer (RI 1144) by 38 units, providing unambiguous chromatographic identification [1]. This is essential for quality control laboratories that must distinguish the n-butyl ester from isomeric byproducts generated during esterification of 2-bromobutyric acid with mixed butanol feedstocks.

Elevated-Temperature Synthetic Transformations Requiring Extended Liquid-Phase Operating Windows

For reactions such as ester hydrolysis, transesterification, or nucleophilic substitution that benefit from temperatures in the 120–180 °C range, the n-butyl ester's boiling point of 212 °C (760 mmHg) provides a wider operational window than the ethyl (177 °C) or propyl (196 °C) analogs . This allows synthetic chemists to drive reactions to completion at higher temperatures without incurring solvent or reagent loss through distillation, improving conversion rates in transformations where the bromoester serves as both reactant and solvent.

Organozinc-Mediated C–C Bond Formation for Substituted Succinate Synthesis

Research groups pursuing Reformatsky-type chemistry for the construction of 2,3-disubstituted succinate frameworks can directly adopt the protocol of Zorin et al. (2021), in which butyl 2-bromobutanoate is converted to its organozinc derivative and coupled with N-halodiethylamines to yield dibutyl 2,3-diethyl succinate [2]. The validated use of the n-butyl ester in this publication eliminates the need for de novo reaction optimization with alternative alkyl esters, accelerating project timelines in medicinal chemistry and process development programs.

Biphasic Reaction Workflows Leveraging Enhanced Lipophilicity for Improved Phase Separation

In synthetic sequences involving aqueous quenching, wash steps, or phase-transfer catalysis, the estimated logP of 2.6–3.0 for butyl 2-bromobutanoate—approximately 1.3–1.7 log units above the methyl ester [3]—favors organic-phase retention of the product. Combined with a density of 1.256 g·cm⁻³ that positions the organic layer below water with a clean interface, the n-butyl ester facilitates straightforward extractive workup and minimizes product loss to the aqueous phase, improving overall mass recovery in multi-step syntheses.

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